molecular formula C8H10ClF3N2O B13969089 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride

3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B13969089
M. Wt: 242.62 g/mol
InChI Key: ATIZGVDXSOWZJE-UHFFFAOYSA-N
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Description

3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an aminomethyl group, a methyl group, and a trifluoromethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with aminomethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridine: Lacks the ketone group, which may affect its reactivity and applications.

    6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the aminomethyl group, which may influence its biological activity.

    3-(aminomethyl)-4-(trifluoromethyl)pyridin-2(1H)-one: Similar structure but different substitution pattern, leading to variations in chemical properties.

Uniqueness

The unique combination of the aminomethyl, methyl, and trifluoromethyl groups in 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10ClF3N2O

Molecular Weight

242.62 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C8H9F3N2O.ClH/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4;/h2H,3,12H2,1H3,(H,13,14);1H

InChI Key

ATIZGVDXSOWZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C(F)(F)F.Cl

Origin of Product

United States

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